molecular formula C18H20F2N6O2S B2511700 N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013774-99-6

N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2511700
CAS No.: 1013774-99-6
M. Wt: 422.45
InChI Key: WSLSICRDJGOCEK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20F2N6O2S and its molecular weight is 422.45. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its synthesis, biological evaluations, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4-difluorophenyl acetamide with various thiol derivatives followed by cyclization with pyrazole and triazole moieties. The synthetic route typically involves:

  • Formation of the thioamide : Reaction of 2,4-difluorophenyl acetamide with a suitable thiol.
  • Cyclization : The thioamide is then reacted with 3-ethoxy-1-ethyl-1H-pyrazole to form the final product.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing the pyrazole and triazole scaffolds. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound exhibited significant inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μg/mL)Reference
N-(2,4-difluorophenyl)-...60.56
Diclofenac Sodium54.65

Anticancer Activity

The anticancer potential of N-(2,4-difluorophenyl)-... has also been investigated. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound Concentration (μM)% InhibitionReference
MDA-MB-2311070%
HepG21065%

Case Study 1: In Vivo Evaluation

An in vivo study was conducted to evaluate the anti-inflammatory effects of N-(2,4-difluorophenyl)-... in a murine model. The results indicated a significant reduction in paw edema compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed to understand how modifications to the compound's structure affect its biological activity. Variations in the ethoxy group and triazole moiety were found to influence potency against COX enzymes and cancer cell lines significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazole and pyrazole have shown promising results against various cancer cell lines. The specific compound is hypothesized to possess similar properties due to its structural components.

Case Studies

In a study examining similar triazole derivatives, significant growth inhibition was observed in several cancer cell lines such as OVCAR-8 and NCI-H40. The percent growth inhibitions (PGIs) were reported at 86.61% and 75.99%, respectively . These findings suggest that the compound may also exhibit comparable efficacy against various cancers.

Cell Line Percent Growth Inhibition
OVCAR-886.61%
NCI-H4075.99%
SNB-1985.26%

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Triazole derivatives have been shown to selectively inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response.

Molecular Docking Studies

Molecular docking studies indicate that similar compounds can effectively bind to COX enzymes, particularly COX-1, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

Implications for Treatment

Given the established role of inflammation in various diseases, including cancer and autoimmune disorders, the anti-inflammatory properties of N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide could make it a valuable candidate for therapeutic development.

Other Biological Activities

Beyond anticancer and anti-inflammatory applications, this compound may also exhibit other biological activities based on its chemical structure.

Antimicrobial Activity

Compounds with similar frameworks have shown antimicrobial properties against various pathogens. The presence of the pyrazole moiety is particularly associated with enhanced antimicrobial activity .

Potential for Drug Development

The favorable pharmacokinetic profiles observed in related compounds suggest that this compound could be further developed into a drug candidate with multiple therapeutic indications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6O2S/c1-4-26-9-12(17(24-26)28-5-2)16-22-23-18(25(16)3)29-10-15(27)21-14-7-6-11(19)8-13(14)20/h6-9H,4-5,10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSICRDJGOCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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